1-butyl-2,3-dihydro-1H-indol-6-amine
Overview
Description
1-Butyl-2,3-dihydro-1H-indol-6-amine is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound is known for its potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives have been reported to exhibit various biologically significant properties, including anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2,3-dihydro-1H-indol-6-amine can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indole with butylamine under specific reaction conditions, such as heating in the presence of a catalyst. Another approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives with aldehydes or ketones.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2,3-dihydro-1H-indol-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a strong base.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of indole-5,6-quinone derivatives.
Reduction: Reduction reactions typically result in the formation of 1-butyl-2,3-dihydro-1H-indol-6-ol.
Substitution: Substitution reactions can produce various alkylated indole derivatives.
Scientific Research Applications
1-Butyl-2,3-dihydro-1H-indol-6-amine has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex organic molecules. In biology, it serves as a building block for the development of new drugs and bioactive compounds. In medicine, it has shown potential as an anti-inflammatory, antioxidant, and anticancer agent. Additionally, it is used in the industry for the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
1-Butyl-2,3-dihydro-1H-indol-6-amine is similar to other indole derivatives such as 1H-indole, 2,3-dihydro-1H-indol-6-amine, and 1H-indol-1-amine. its unique structural features, such as the butyl group, contribute to its distinct biological and chemical properties. These differences make it a valuable compound for specific applications in research and industry.
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Properties
IUPAC Name |
1-butyl-2,3-dihydroindol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-3-7-14-8-6-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVGOCNJGSJIGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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